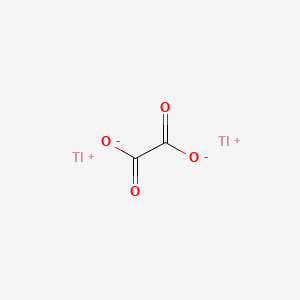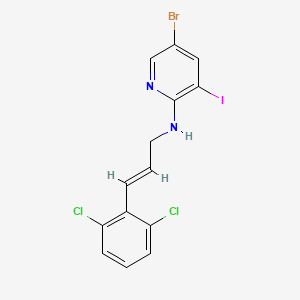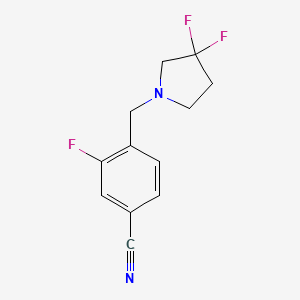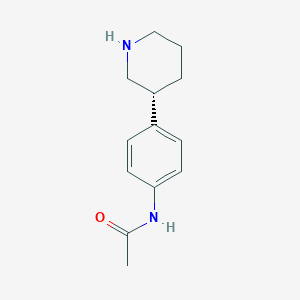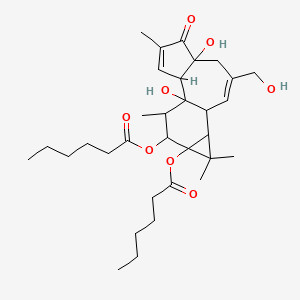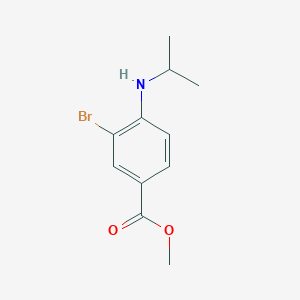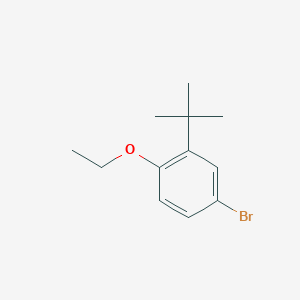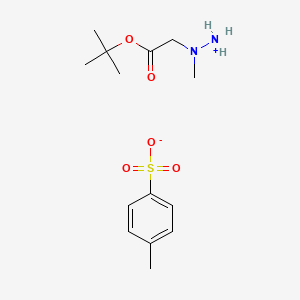![molecular formula C17H19N3O3 B13722189 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a methoxyphenoxy group, and an acetohydrazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of 3-aminophenylacetohydrazide with 4-methoxyphenoxyacetaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide
- N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide
Uniqueness
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(13-4-3-5-14(18)10-13)19-20-17(21)11-23-16-8-6-15(22-2)7-9-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
InChIキー |
FTTPMGHOEZHBMN-XDHOZWIPSA-N |
異性体SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N |
正規SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


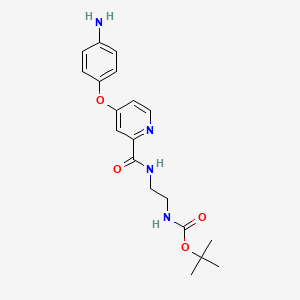
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
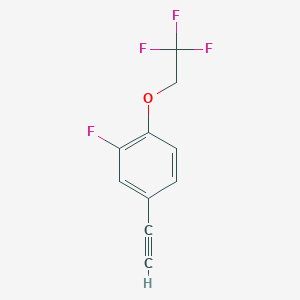
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
